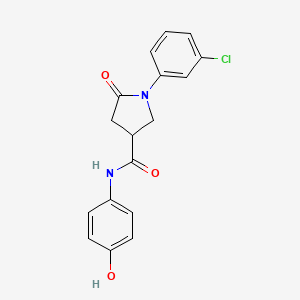

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and hydroxyphenyl groups. Key steps may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the Hydroxyphenyl Group: This can be done via nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H15ClN2O3

- Molecular Weight : 330.8 g/mol

- IUPAC Name : 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Structural Features : The compound features a pyrrolidine ring substituted with a carboxamide group and two aromatic moieties, which contribute to its biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its potential anti-inflammatory and anticancer properties. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

- Case Study : In vitro studies have shown that the compound exhibits cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent.

-

Biological Research

- As a biochemical probe, it is used to study specific molecular interactions and pathways in cellular processes. The compound's ability to modulate enzyme activity makes it valuable for understanding disease mechanisms.

- Mechanism of Action : The interaction with specific molecular targets may involve inhibition of enzyme activity or receptor binding, leading to altered cellular responses.

-

Material Science

- The compound is also explored for its utility in developing new materials with tailored properties, such as polymers and coatings. Its unique chemical structure can enhance the physical and chemical properties of these materials.

Comparative Table of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

- 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- 1-(3-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

- 1-(3-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: Compared to these similar compounds, 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the chlorophenyl and hydroxyphenyl groups, which may confer distinct chemical reactivity and biological activity. The specific positioning of these groups can influence the compound’s interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C17H15ClN2O3 |

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)O |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, particularly against multidrug-resistant pathogens. The compound demonstrated significant structure-dependent antimicrobial activity against various Gram-positive bacteria and fungi.

Key Findings:

- Pathogens Tested: The compound showed efficacy against Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus strains .

- Mechanism: The antimicrobial activity is hypothesized to involve inhibition of cell wall synthesis or disruption of membrane integrity, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with promising results in various cancer cell lines.

Case Studies:

- A549 Human Lung Cancer Cells:

- Comparative Analysis:

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Binding: Potential binding to receptors that regulate apoptosis and cell cycle progression has been suggested.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparative analysis with structurally similar compounds can be insightful:

| Compound | Notable Features |

|---|---|

| 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Contains methoxy group; different biological activity profile |

| 1-(3-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | Fluorine substitution; varied reactivity and stability |

| 1-(3-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | Bromine substitution; distinct pharmacological properties |

Properties

Molecular Formula |

C17H15ClN2O3 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H15ClN2O3/c18-12-2-1-3-14(9-12)20-10-11(8-16(20)22)17(23)19-13-4-6-15(21)7-5-13/h1-7,9,11,21H,8,10H2,(H,19,23) |

InChI Key |

AHSDGFBWRGZXIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.